(s)-3-Amino-5-phenylpentanoic acid
Overview
Description
The compound would be described in terms of its molecular structure, including the types and arrangement of its atoms.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined.Scientific Research Applications
Marine-Derived Peptide Research
(S)-3-Amino-5-phenylpentanoic acid (AHPPA) has been identified in marine-derived peptides like thalassospiramides, showing inhibitory effects on nitric oxide production in mouse macrophage cells. This suggests potential applications in inflammation and immune response research (Um et al., 2013).
Peptide Synthesis and Structural Elucidation
Research has demonstrated the synthesis of peptides and amino acids, including (S)-3-Amino-5-phenylpentanoic acid, from various starting materials. These findings are significant for the development of new synthetic methods in peptide chemistry (Jain, 2019).
Bioactive Compound Isolation
The compound has been isolated from various marine and terrestrial organisms. For example, tasiamide B, containing AHPPA, was isolated from marine cyanobacteria and showed cytotoxic activity, indicating its potential in drug discovery and pharmacological research (Williams et al., 2003).
Enzyme Inhibition Studies
Studies on compounds like stictamides containing AHPPA have revealed their ability to inhibit specific enzymes, such as MMP12, which has implications for understanding and potentially treating certain diseases (Liang et al., 2011).
Enantioseparation Techniques
Research has also focused on the enantioseparation of related compounds, showcasing the importance of this acid in advancing techniques for separating enantiomers in chemical research (Chandrasekaran et al., 2022).
Safety And Hazards
The compound’s safety profile would be assessed, including its toxicity, potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it.
Future Directions
This would involve identifying areas where further research is needed, such as potential applications of the compound, ways to improve its synthesis, or aspects of its behavior that are not yet fully understood.
properties
IUPAC Name |
(3S)-3-amino-5-phenylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJYCYZKUNRKFP-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375843 | |
Record name | (s)-homobenzyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-3-Amino-5-phenylpentanoic acid | |
CAS RN |
218278-62-7 | |
Record name | (s)-homobenzyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.